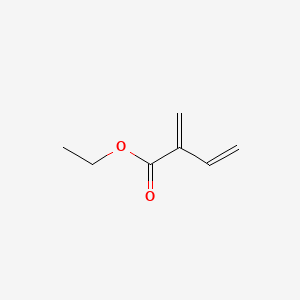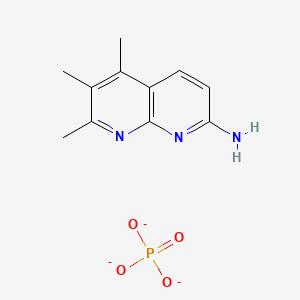
5,6,7-Trimethyl-1,8-naphthyridin-2-amine;phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trimethyl-1,8-naphthyridin-2-amine;phosphate is a chemical compound with the molecular formula C₁₁H₁₃N₃ • H₃O₄P and a molecular weight of 285.24 . It is known for its applications in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine typically involves the reaction of 2-amino-5,6,7-trimethyl-1,8-naphthyridine with phosphoric acid. The reaction conditions often include heating and the use of solvents like methanol or water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7-Trimethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce amine-substituted compounds .
Wissenschaftliche Forschungsanwendungen
5,6,7-Trimethyl-1,8-naphthyridin-2-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Applications in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the context of its use, such as in enzyme inhibition studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5,6,7-trimethyl-1,8-naphthyridine
- 5,6,7-Trimethyl-2,8-dihydro-1,8-naphthyridin-2-imine
Uniqueness
5,6,7-Trimethyl-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .
Eigenschaften
Molekularformel |
C11H13N3O4P-3 |
|---|---|
Molekulargewicht |
282.21 g/mol |
IUPAC-Name |
5,6,7-trimethyl-1,8-naphthyridin-2-amine;phosphate |
InChI |
InChI=1S/C11H13N3.H3O4P/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3;1-5(2,3)4/h4-5H,1-3H3,(H2,12,13,14);(H3,1,2,3,4)/p-3 |
InChI-Schlüssel |
WHOPGBZPIAJDRE-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)N)C.[O-]P(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


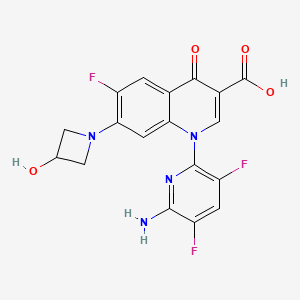
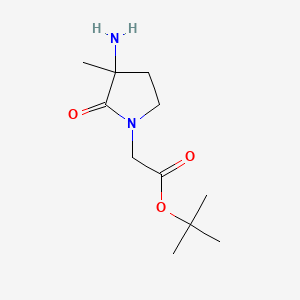
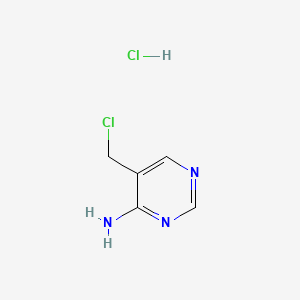
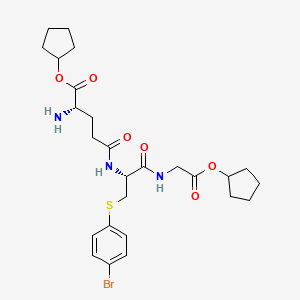
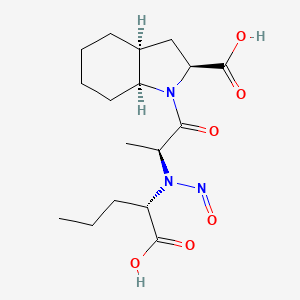
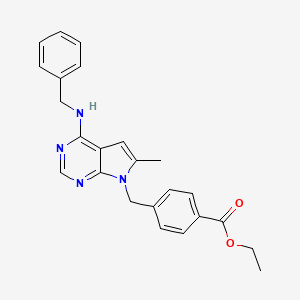
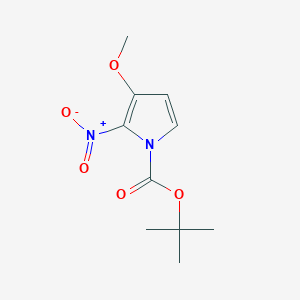
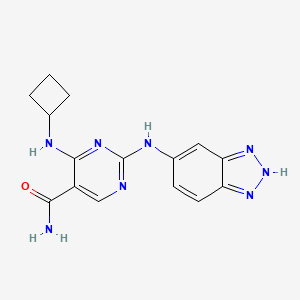
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
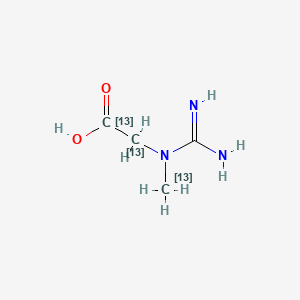

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
